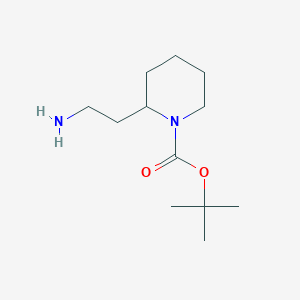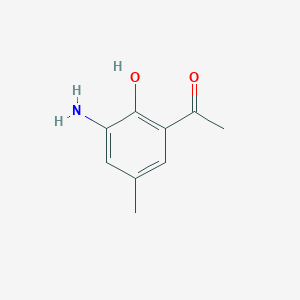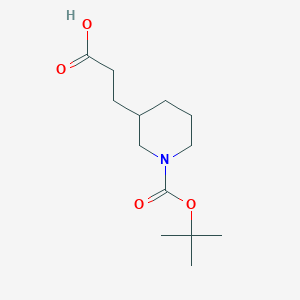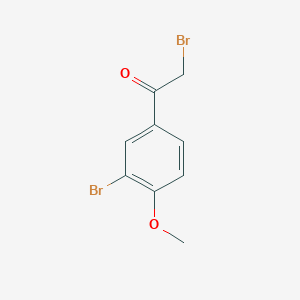
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available thiophene derivatives.
Formation of Intermediate: The thiophene derivative undergoes a series of reactions, including halogenation and subsequent substitution reactions, to introduce the amino and carboxyl groups.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
Thiophene-2-carboxylic acid: A related compound with a carboxyl group at the 2-position of the thiophene ring.
3-Thiophenemethanol: A thiophene derivative with a hydroxyl group.
Uniqueness
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
270262-99-2 |
|---|---|
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
(3S)-3-amino-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
AZWUDBISUBOQFK-ZETCQYMHSA-N |
SMILES |
C1=CSC=C1CC(CC(=O)O)N.Cl |
Isomerische SMILES |
C1=CSC=C1C[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=CSC=C1CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)





